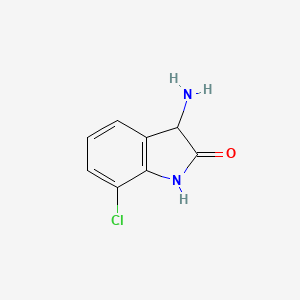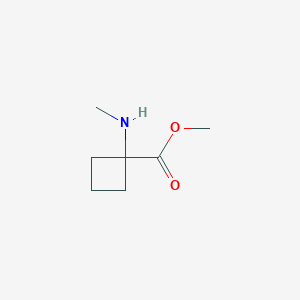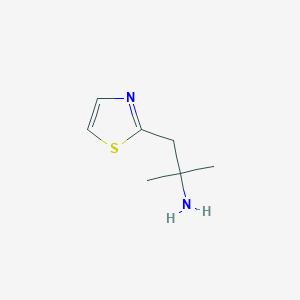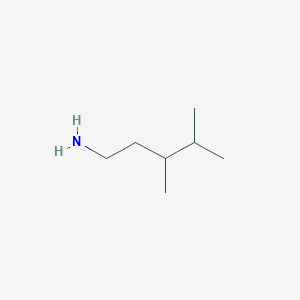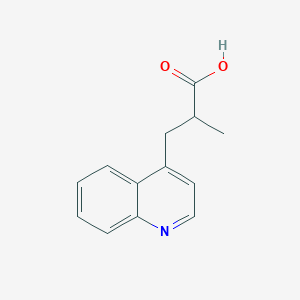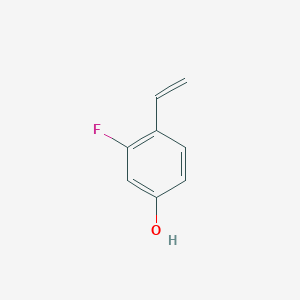
3-Fluoro-4-vinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-fluorophenol is an organic compound with the molecular formula C8H7FO It is a derivative of phenol, where the hydroxyl group is attached to a benzene ring substituted with a fluorine atom and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the hydrolysis of diazonium salts, which can be prepared from the corresponding aniline derivative . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of 4-ethenyl-3-fluorophenol may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethenyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted phenols.
Scientific Research Applications
4-Ethenyl-3-fluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethenyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-fluorophenol: Similar in structure but with an ethyl group instead of an ethenyl group.
4-Fluorophenol: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Fluorophenol: The position of the fluorine atom is different, affecting its chemical properties and reactivity.
Uniqueness
4-Ethenyl-3-fluorophenol is unique due to the presence of both a fluorine atom and an ethenyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H7FO |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-ethenyl-3-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2 |
InChI Key |
LFBOTPSZVHTHON-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13527326.png)
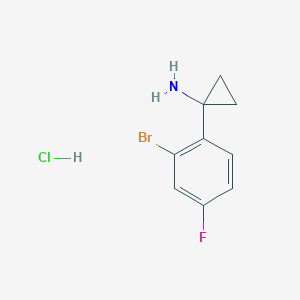
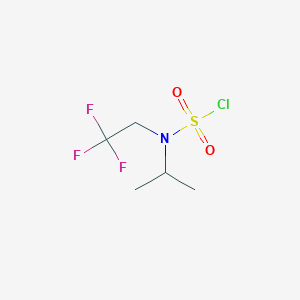
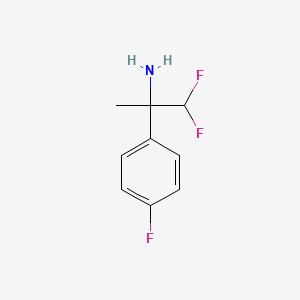
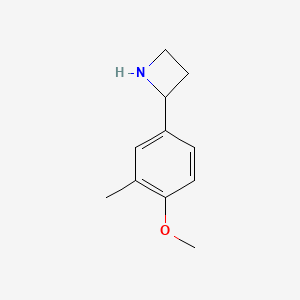
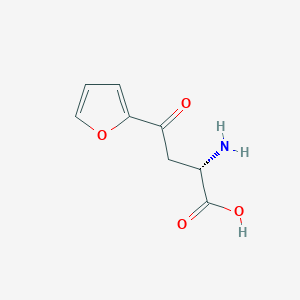
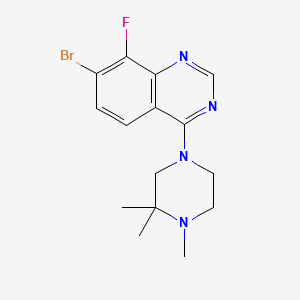
amine](/img/structure/B13527376.png)

